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An In-depth Technical Guide to the Patent and Intellectual Property of Iptacopan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan, marketed under the brand name Fabhalta®, is a first-in-class, orally administered

inhibitor of complement Factor B, a key component of the alternative complement pathway.[1]

[2][3] Developed by Novartis, it represents a significant advancement in the treatment of

complement-mediated diseases.[1] As of late 2025, Iptacopan has received FDA approval for

the treatment of adults with Paroxysmal Nocturnal Hemoglobinuria (PNH), to reduce proteinuria

in adults with primary Immunoglobulin A Nephropathy (IgAN), and for the treatment of adults

with C3 Glomerulopathy (C3G).[3][4][5][6] Its targeted mechanism addresses the underlying

drivers of these rare and debilitating conditions.[4][7]

Core Intellectual Property and Patent Landscape
Novartis AG is the primary assignee for patents covering Iptacopan, securing its intellectual

property for various therapeutic applications. Key patents protect the compound's chemical

structure, formulation, and methods of use in treating specific complement-mediated disorders.
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US9682968: This patent is a significant component of Iptacopan's intellectual property

portfolio.[8]

US20240238266A1: This patent application specifically covers the use of Iptacopan for the

treatment of atypical hemolytic uremic syndrome (aHUS), indicating an expansion of its

potential therapeutic applications.[9]

IL314494A: This international patent application details the use of Iptacopan for treating

lupus nephritis, further broadening the scope of its IP protection.[10]

The initial FDA approval for Fabhalta® (Iptacopan Hydrochloride) was granted on December 5,

2023.[3][11] Novartis continues to explore Iptacopan's therapeutic potential in other

complement-mediated diseases, including immune complex membranoproliferative

glomerulonephritis (IC-MPGN) and lupus nephritis, with ongoing clinical trials and patent filings

to protect these future indications.[6][12]

Mechanism of Action
Iptacopan functions as a highly potent and selective inhibitor of Factor B, an essential protease

in the alternative complement pathway.[2][13] The alternative pathway is a critical amplification

loop for the entire complement system.[2]

In pathological conditions, overactivation of this pathway leads to tissue damage. Iptacopan

binds directly to the protease domain of Factor B, stabilizing it in an inactive state.[13] This

action prevents Factor B from binding with C3b to form the C3bB complex, thereby blocking its

subsequent cleavage by Factor D into the active C3 convertase (C3bBb).[2]

By inhibiting the formation of the alternative pathway C3 convertase, Iptacopan effectively halts

the central amplification loop of the complement cascade. This upstream inhibition controls

both C3b-mediated opsonization, which leads to extravascular hemolysis (EVH) in PNH, and

the downstream formation of the membrane attack complex (MAC), which causes intravascular

hemolysis (IVH).[1][7][14] This dual action is a key differentiator from C5 inhibitors, which only

block the terminal pathway.[13]
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Mechanism of Action of Iptacopan in the Alternative Complement Pathway.
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Clinical Efficacy Data
Iptacopan has demonstrated significant efficacy across multiple clinical trials in different

indications.

Table 1: Efficacy of Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)

Trial Name
Patient
Population

Primary
Endpoint

Result Citation

APPOINT-PNH
(NCT04820530)

Complement-
inhibitor-naïve

Hemoglobin
increase of ≥2
g/dL from
baseline
without
transfusions at
24 weeks

92.2% of
patients met
the primary
endpoint.

[15]

APPL-PNH

(NCT04558918)

Anti-C5 treated

with residual

anemia

Superiority in

hemoglobin

improvement

over anti-C5

therapy

Iptacopan

demonstrated

superiority over

anti-C5 therapy.

[14][15]

| Phase III Pooled | Adults with PNH | Sustained hemoglobin improvement without transfusions

| 82.3% and 77.5% of patients in respective studies showed sustained improvement. |[8][14] |

Table 2: Efficacy of Iptacopan in IgA Nephropathy (IgAN)

Trial Name
Patient
Population

Primary
Endpoint

Result Citation

APPLAUSE-
IgAN
(NCT04578834)

Adults with
IgAN at risk of
progression

Proteinuria
reduction
(UPCR) at 9
months

38.3%
reduction in
proteinuria
compared to
placebo
(p<0.0001).

[16]
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| APPLAUSE-IgAN (NCT04578834) | Adults with IgAN at risk of progression | Annualized total

eGFR slope over 24 months | Statistically significant and clinically meaningful superiority

compared to placebo. |[6] |

Table 3: Efficacy of Iptacopan in C3 Glomerulopathy (C3G)

Trial Name
Patient
Population

Primary
Endpoint

Result Citation

APPEAR-C3G
(NCT04817618)

Adults with
C3G

Proteinuria
reduction
(UPCR) at 6
months

35.1%
reduction in
proteinuria
compared to
placebo.

[5][17]

| Phase 2 (NCT03832114) | Adults with native kidney C3G | Proteinuria reduction (UPCR) at 12

weeks | 45% decrease in UPCR levels from baseline (p=0.0003). |[18] |

Key Experimental Protocols
The clinical development of Iptacopan has been supported by robust, well-designed clinical

trials. Below are the methodologies for two pivotal Phase III studies.

APPLAUSE-IgAN (NCT04578834) for IgA Nephropathy
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group

Phase III study.[16]

Participants: Adult patients with primary IgA nephropathy at risk of rapid disease progression,

generally defined as a urine protein-to-creatinine ratio (UPCR) ≥1.5 g/g.[6][19]

Intervention: Patients were randomized to receive either Iptacopan (200 mg, twice daily) or a

matching placebo.[12] All patients continued to receive supportive care, consisting of a

stable, maximally-tolerated dose of a renin-angiotensin system (RAS) inhibitor, with or

without a stable dose of an SGLT2 inhibitor.[6]

Primary Endpoints:
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Interim Analysis: Change in proteinuria (measured by UPCR) from baseline at 9 months.

[6][16]

Final Analysis: The annualized total slope of the estimated glomerular filtration rate

(eGFR) over 24 months.[6]

Key Assessments: Efficacy was primarily assessed through 24-hour urine collections for

protein and creatinine, and serum creatinine for eGFR calculation. Safety was monitored

through adverse event reporting and laboratory assessments.

APPEAR-C3G (NCT04817618) for C3 Glomerulopathy
Study Design: A Phase III, multicenter, randomized, double-blind, parallel-group, placebo-

controlled study.[17]

Participants: Adult patients with biopsy-proven C3G.

Intervention: Patients were randomized to receive twice-daily oral Iptacopan or a placebo, in

addition to supportive care.

Primary Endpoint: The primary objective was to evaluate the efficacy of Iptacopan compared

to placebo in reducing proteinuria from baseline at 6 months.[17]

Key Assessments: The primary efficacy variable was the change in UPCR. Kidney function

was monitored via eGFR. Safety and tolerability were assessed throughout the study.[17][20]
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Generalized Workflow for Iptacopan Phase III Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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